2-(1H-indol-3-yl)acetaldehyde
Overview
Description
2-(1H-indol-3-yl)acetaldehyde is a compound that involves the indole structure, which is a fundamental framework in many biologically active compounds. Indole derivatives have been extensively studied due to their presence in natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives like 2-(1H-indol-3-yl)acetaldehyde typically involves complex organic reactions. For instance, a study by Gu, Huang, Chen, and Wang (2018) discusses a three-component reaction involving indoles, ketones, and α-bromoacetaldehyde acetals, catalyzed by bismuth(III) triflate, to synthesize carbazole derivatives (Gu et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by their indole ring system. An example of molecular structure analysis can be seen in the study of the crystal structure of a polymerization catalyst involving acetaldehyde, where the molecular structure was determined using X-ray data (Kai, Yasuoka, Kasai, & Kakudo, 1972).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions. The study by Córdova, Notz, and Barbas (2002) demonstrates the proline-catalyzed asymmetric synthesis of hydroxy-hexenal from acetaldehyde, showcasing the chemical reactivity of acetaldehyde derivatives (Córdova, Notz, & Barbas, 2002).
Physical Properties Analysis
The physical properties of indole derivatives like 2-(1H-indol-3-yl)acetaldehyde are influenced by their molecular structure. Studies on related compounds can provide insights into their behavior under different conditions. For example, Scheithauer et al. (2015) studied the chemical equilibria in mixtures of acetaldehyde and water using NMR spectroscopy (Scheithauer et al., 2015).
Chemical Properties Analysis
The chemical properties of indole derivatives are largely defined by the indole ring and its substituents. For example, Kleimeier, Turner, Fortenberry, and Kaiser (2020) explored the formation of 2,3-butanedione in acetaldehyde-containing interstellar ices, indicating the complex chemical behavior of acetaldehyde derivatives in various environments (Kleimeier et al., 2020).
Scientific Research Applications
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Biomarker in Medical Research
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Intermediate Metabolite in Biochemistry
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Substrate in Enzymology
- 2-(1H-indol-3-yl)acetaldehyde is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase .
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Chemical Synthesis
- 2-(1H-indol-3-yl)acetaldehyde can be used in the synthesis of β-carbolines .
- The methods of application would involve chemical reactions under base-promoted conditions .
- The outcomes of these reactions can lead to the formation of β-carbolines, which have various biological activities and are of interest in medicinal chemistry .
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Auxin Biosynthesis in Plants
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Microbial Metabolism
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Chemical Synthesis of β-carbolines
- 2-(1H-indol-3-yl)acetaldehyde can be used in the synthesis of β-carbolines .
- The methods of application would involve chemical reactions under base-promoted conditions .
- The outcomes of these reactions can lead to the formation of β-carbolines, which have various biological activities and are of interest in medicinal chemistry .
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Intermediate in Tryptophan Metabolism
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOUMGHGSPMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180582 | |
Record name | Indoleacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indoleacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(1H-indol-3-yl)acetaldehyde | |
CAS RN |
2591-98-2 | |
Record name | Indole-3-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoleacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLE-3-ACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indoleacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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